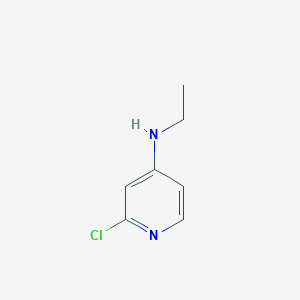

2-cloro-N-etilpiridin-4-amina

Descripción general

Descripción

“2-chloro-N-ethylpyridin-4-amine” is an organic compound with the CAS Number: 931419-00-0 . It has a molecular weight of 156.61 . It is usually in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-ethyl-4-pyridinamine . The InChI code for this compound is 1S/C7H9ClN2/c1-2-9-6-3-4-10-7(8)5-6/h3-5H,2H2,1H3, (H,9,10) .

Chemical Reactions Analysis

While specific chemical reactions involving “2-chloro-N-ethylpyridin-4-amine” are not available, it’s worth noting that pyridine compounds are often involved in a wide range of chemical reactions. For instance, they are used in the synthesis of diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .

Physical and Chemical Properties Analysis

The compound has a melting point of 55-57 degrees Celsius . It is usually in powder form .

Aplicaciones Científicas De Investigación

Síntesis de Derivados de N-Arilpirimidin-2-amina

La 2-cloro-N-etilpiridin-4-amina sirve como precursor en la síntesis de derivados de N-arilpirimidin-2-amina, que son importantes debido a sus versátiles actividades biológicas y farmacológicas. Estos derivados se han sintetizado utilizando condiciones optimizadas de aminación de Buchwald-Hartwig, que involucran catalizadores de paladio y son importantes para crear compuestos con posibles actividades antifúngicas y pesticidas .

Desarrollo de Inhibidores de Kinasa

El compuesto se utiliza en el desarrollo de inhibidores de cinasa, específicamente dirigidos a enzimas como la cinasa Bcr-Abl, la cinasa de proteína asociada a rho y la cinasa de glucógeno sintasa (GSK3). Estos inhibidores son cruciales en el tratamiento de enfermedades como la leucemia mieloide crónica, mostrando la importancia del compuesto en la química medicinal .

Ligandos de Complejación Metálica

Las 4-piridinilpirimidinas, que se pueden sintetizar a partir de this compound, se utilizan ampliamente como ligandos para la complejación metálica. Esta aplicación es significativa en el campo de la química de coordinación, donde estos ligandos pueden formar complejos con metales para diversos fines industriales y de investigación .

Inhibición de Aurora A Kinasa para la Terapia del Cáncer

Los derivados de imidazo[4,5-b]piridina, que pueden derivarse de this compound, se han descrito ampliamente como inhibidores de la cinasa Aurora A (AURAKA). AURAKA está conectada al proceso de carcinogénesis, lo que convierte a estos derivados en candidatos prometedores para la terapia del cáncer .

Modulación del Receptor GABA A

La semejanza estructural de los sistemas de anillos heterocíclicos de imidazopiridina fusionados, relacionados con la this compound, con las purinas ha llevado a su uso como moduladores alostéricos positivos del receptor GABA A. Esta aplicación es crucial en el desarrollo de tratamientos para trastornos del sistema nervioso central .

Inhibidores de la Bomba de Protones

Se ha encontrado que los compuestos estructuralmente similares a la this compound actúan como inhibidores de la bomba de protones. Estos inhibidores son esenciales para controlar las condiciones relacionadas con el sistema digestivo, como el reflujo ácido y las úlceras pépticas .

Inhibidores de la Aromatasa

Los derivados del compuesto también incluyen inhibidores de la aromatasa, que son importantes en el tratamiento de cánceres sensibles a las hormonas al reducir la producción de estrógeno en el cuerpo .

Fármacos Antiinflamatorios

Por último, se han desarrollado derivados de this compound como fármacos antiinflamatorios no esteroideos (AINE). Estos fármacos se utilizan ampliamente para reducir la inflamación y el dolor en diversas afecciones .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Direcciones Futuras

While specific future directions for “2-chloro-N-ethylpyridin-4-amine” are not available, it’s worth noting that pyridine compounds are important structural motifs found in numerous bioactive molecules. Therefore, the development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold is a promising area of research .

Mecanismo De Acción

Target of Action

It is known that pyrimidines, a class of compounds to which 2-chloro-n-ethylpyridin-4-amine belongs, exhibit a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Mode of Action

It is suggested that the suppressive mode of polysubstituted 2-aminopyrimidine action, a related compound, is complex, involving post-translation interactions .

Biochemical Pathways

Related compounds such as pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators, which suggests that they may affect the biochemical pathways associated with inflammation .

Result of Action

Related compounds such as pyrimidines are known to exhibit anti-inflammatory effects, suggesting that 2-chloro-n-ethylpyridin-4-amine may have similar effects .

Action Environment

It is worth noting that the reaction of related compounds has been carried out under environmentally friendly conditions, requiring only minimum catalyst loading .

Análisis Bioquímico

Cellular Effects

The cellular effects of 2-chloro-N-ethylpyridin-4-amine are not well-studied. It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-chloro-N-ethylpyridin-4-amine is not well-understood. It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 2-chloro-N-ethylpyridin-4-amine in laboratory settings are not well-documented. It is known that the compound has a melting point of 55-57 degrees Celsius .

Dosage Effects in Animal Models

The effects of 2-chloro-N-ethylpyridin-4-amine at different dosages in animal models are not well-studied. It is known that the compound has potential therapeutic applications, which may vary depending on the dosage .

Metabolic Pathways

The metabolic pathways involving 2-chloro-N-ethylpyridin-4-amine are not well-documented. It is known that the compound interacts with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of 2-chloro-N-ethylpyridin-4-amine within cells and tissues are not well-understood. It is known that the compound can interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of 2-chloro-N-ethylpyridin-4-amine is not well-documented. It is known that the compound can be directed to specific compartments or organelles .

Propiedades

IUPAC Name |

2-chloro-N-ethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-2-9-6-3-4-10-7(8)5-6/h3-5H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKJUFLUKBLLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1421379.png)

![3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1421390.png)